molecular formula C12H10F3NO2 B15212853 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate

Cat. No.: B15212853
M. Wt: 257.21 g/mol
InChI Key: XDKBJSVTQMOPJE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate is a synthetic organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring The trifluoropropan-2-yl group introduces fluorine atoms into the molecule, which can significantly alter its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoropropan-2-yl indolizine-3-carboxamide: Similar structure but with an amide group instead of an ester.

    1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    1,1,1-Trifluoropropan-2-yl indolizine-3-methanol: Similar structure but with a hydroxymethyl group instead of an ester.

Uniqueness

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate is unique due to its ester functional group, which can influence its reactivity and interactions with biological targets. The presence of the trifluoropropan-2-yl group also imparts distinct electronic properties, making it valuable for various applications .

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

1,1,1-trifluoropropan-2-yl indolizine-3-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-8(12(13,14)15)18-11(17)10-6-5-9-4-2-3-7-16(9)10/h2-8H,1H3

InChI Key

XDKBJSVTQMOPJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC(=O)C1=CC=C2N1C=CC=C2

Origin of Product

United States

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